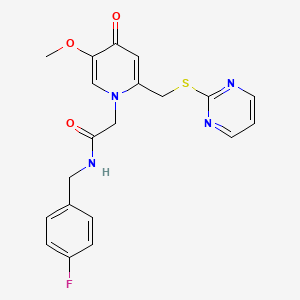

![molecular formula C16H19NO3S B2394256 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide CAS No. 1023537-11-2](/img/structure/B2394256.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.268 Da . This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

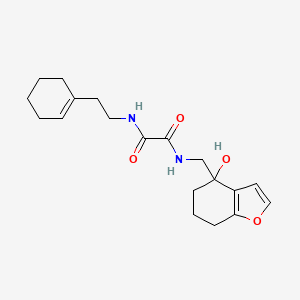

Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” can be represented by the InChI code: 1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” include a density of 1.1±0.1 g/cm3, boiling point of 408.4±35.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a flash point of 200.8±25.9 °C .Safety and Hazards

Mechanism of Action

Target of Action

The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, mediating the action of acetylcholine, a neurotransmitter.

Mode of Action

This compound binds to the α7nAChR . The binding site is the same as that of bungarotoxin, a potent neurotoxin . This interaction leads to the activation of the receptor, which in turn triggers a series of biochemical reactions.

Biochemical Pathways

Upon activation of the α7nAChR, a cascade of biochemical reactions is initiated. These include the depolymerization of beta-amyloid , a protein that forms plaques in the brains of Alzheimer’s disease patients. This compound can directly act on amyloid protein, reducing its toxic effect on nerve cells .

Pharmacokinetics

The compound’s ability to bind to α7nachr and its observed effects suggest that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The binding and activation of α7nAChR by this compound lead to several molecular and cellular effects. It has been shown to have neuroprotective effects, reducing the toxicity of nerve cells . Moreover, it can improve the learning ability and memory ability of experimental animals .

properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-7-9-21-15(11)16(18)17-8-6-12-4-5-13(19-2)14(10-12)20-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXQQFNMHIAIBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-2-nitrophenyl)amino)formamide](/img/structure/B2394179.png)

![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)

![2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2394189.png)